molecular formula C15H25N3O4 B2922260 methyl 2-((1S)-1-((tert-butoxycarbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate CAS No. 790663-93-3

methyl 2-((1S)-1-((tert-butoxycarbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No. B2922260
CAS RN: 790663-93-3
M. Wt: 311.382
InChI Key: YRCHVVUDLJUQQQ-JTQLQIEISA-N
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Description

The compound “methyl 2-((1S)-1-((tert-butoxycarbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protecting group for amines .


Synthesis Analysis

The synthesis of such compounds often involves the introduction of the tert-butoxycarbonyl (Boc) group into a variety of organic compounds. This has been developed using flow microreactor systems, which are more efficient, versatile, and sustainable compared to traditional batch processes .


Molecular Structure Analysis

The molecular structure of this compound is complex, with the tert-butoxycarbonyl (Boc) group playing a significant role. The Boc group is a carbamate, which means it contains a carbonyl (C=O) and an amine (NH) group. It is often used as a protecting group for amines in organic synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the tert-butoxycarbonyl (Boc) group. The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . The Boc group can also be removed (deprotected) under acidic conditions .

Scientific Research Applications

Synthesis of Tertiary Butyl Esters

The Boc group is widely used in the synthesis of tertiary butyl esters, which are pivotal in synthetic organic chemistry. A sustainable method for introducing the Boc group into various organic compounds has been developed using flow microreactor systems, offering a more efficient and versatile process compared to traditional batch synthesis .

Chemical Transformations

In chemical transformations, the Boc group’s unique reactivity pattern is exploited. It facilitates the introduction of protection strategies in complex molecule synthesis, allowing for selective reactions in multi-step synthetic pathways .

High-Temperature Deprotection

The Boc group can be removed from amino acids and peptides at high temperatures using a phosphonium ionic liquid. This method has low viscosity, high thermal stability, and is beneficial for the extraction of water-soluble polar organic molecules .

Biosynthetic Pathways

The tert-butyl group plays a role in biosynthetic pathways. Its presence in certain molecules can influence the route and efficiency of biosynthesis, making it a subject of study in the development of new biological processes .

Biodegradation Processes

Research into the biodegradation of compounds with the tert-butyl group, such as Boc-protected amino acids, is crucial for understanding environmental impacts and developing sustainable chemical practices .

Biocatalytic Processes

The tert-butyl group’s impact on biocatalytic processes is another area of interest. Its structural influence on substrates can affect enzyme specificity and catalytic efficiency, leading to potential applications in industrial biotechnology .

properties

IUPAC Name

methyl 5-methyl-2-[(1S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4/c1-8(2)10(18-14(20)22-15(4,5)6)12-16-9(3)11(17-12)13(19)21-7/h8,10H,1-7H3,(H,16,17)(H,18,20)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCHVVUDLJUQQQ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C(C(C)C)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N1)[C@H](C(C)C)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((1S)-1-((tert-butoxycarbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate

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